![molecular formula C20H13ClN2O3S2 B12271967 N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B12271967.png)
N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a combination of chlorophenyl, chromenyl, and thiazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with chromenyl group: The thiazole intermediate can then be coupled with a chromenyl derivative through a nucleophilic substitution reaction.
Introduction of the chlorophenyl group: Finally, the chlorophenyl group can be introduced via an amide formation reaction using 3-chloroaniline and an appropriate acylating agent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or chromenyl moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the chromenyl structure.
Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential therapeutic agent due to its complex structure and functional groups.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C20H13ClN2O3S2 |
|---|---|
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H13ClN2O3S2/c21-13-5-3-6-14(9-13)22-18(24)11-28-20-23-16(10-27-20)15-8-12-4-1-2-7-17(12)26-19(15)25/h1-10H,11H2,(H,22,24) |
Clave InChI |
MNPVFBVVHDGTFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


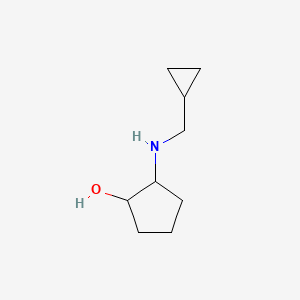
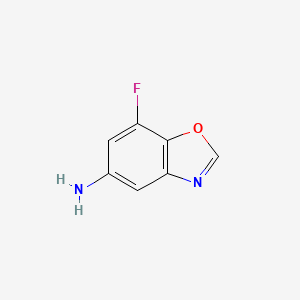
![[3-(2-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-(3-pyrrolidin-1-yl-propyl)-amine](/img/structure/B12271910.png)
![4-{4-[Methyl(pyridin-2-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B12271917.png)
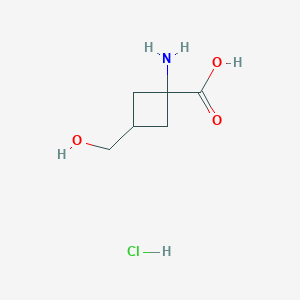
![2-bromo-5-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12271937.png)
![N-ethyl-4-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12271944.png)
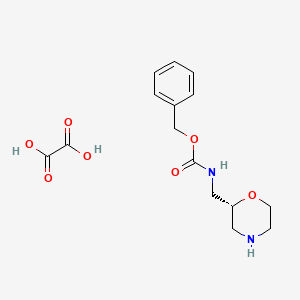
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B12271961.png)
![1-Propanol,2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]-,(2R)-](/img/structure/B12271975.png)
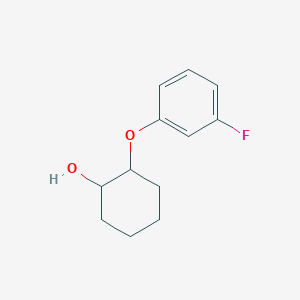
![N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide](/img/structure/B12271985.png)
![3-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12271992.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)
